N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclobutanecarboxamide
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Overview
Description
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclobutanecarboxamide is a heterocyclic compound that contains an oxazole ring. Oxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclobutanecarboxamide typically involves multi-step procedures. One common method includes the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The final step involves sulfochlorination and treatment with aqueous ammonia to yield the target compound .
Chemical Reactions Analysis
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The oxazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Major Products: These reactions can yield products such as hydroxylated derivatives, reduced amines, or substituted oxazoles.
Scientific Research Applications
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and antidiabetic effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclobutanecarboxamide involves its interaction with various molecular targets. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, affecting biological pathways. For instance, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclobutanecarboxamide stands out due to its unique cyclobutane carboxamide moiety, which may confer distinct biological activities and pharmacokinetic properties.
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]cyclobutanecarboxamide |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-7-11(8-6-10)13-9-14(19-17-13)16-15(18)12-3-2-4-12/h5-9,12H,2-4H2,1H3,(H,16,18) |
InChI Key |
VSNBGRRYRGRERM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3CCC3 |
Origin of Product |
United States |
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